molecular formula C21H26ClN5O3 B12747493 4-Quinazolinamine, 6,7-dimethoxy-2-(4-(3-methoxyphenyl)-1-piperazinyl)-, monohydrochloride CAS No. 132764-66-0

4-Quinazolinamine, 6,7-dimethoxy-2-(4-(3-methoxyphenyl)-1-piperazinyl)-, monohydrochloride

Cat. No.: B12747493
CAS No.: 132764-66-0
M. Wt: 431.9 g/mol
InChI Key: WZDPLGLQJKXVPQ-UHFFFAOYSA-N
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Description

4-Quinazolinamine, 6,7-dimethoxy-2-(4-(3-methoxyphenyl)-1-piperazinyl)-, monohydrochloride is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy groups and a piperazine ring attached to a methoxyphenyl group. It is often used in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinazolinamine, 6,7-dimethoxy-2-(4-(3-methoxyphenyl)-1-piperazinyl)-, monohydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Formation of the Final Compound: The final compound is obtained by coupling the methoxyphenyl group to the piperazine ring, followed by purification and conversion to the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Quinazolinamine, 6,7-dimethoxy-2-(4-(3-methoxyphenyl)-1-piperazinyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinazoline core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

    Oxidation: Quinazoline N-oxides and other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted quinazoline derivatives with new functional groups.

Scientific Research Applications

4-Quinazolinamine, 6,7-dimethoxy-2-(4-(3-methoxyphenyl)-1-piperazinyl)-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-Quinazolinamine, 6,7-dimethoxy-2-(4-(3-methoxyphenyl)-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-2-chloro-4-quinazolinamine
  • N-allyl-6,7-dimethoxy-4-quinazolinamine
  • 5-Methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine

Uniqueness

4-Quinazolinamine, 6,7-dimethoxy-2-(4-(3-methoxyphenyl)-1-piperazinyl)-, monohydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and piperazine groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

CAS No.

132764-66-0

Molecular Formula

C21H26ClN5O3

Molecular Weight

431.9 g/mol

IUPAC Name

6,7-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]quinazolin-4-amine;hydrochloride

InChI

InChI=1S/C21H25N5O3.ClH/c1-27-15-6-4-5-14(11-15)25-7-9-26(10-8-25)21-23-17-13-19(29-3)18(28-2)12-16(17)20(22)24-21;/h4-6,11-13H,7-10H2,1-3H3,(H2,22,23,24);1H

InChI Key

WZDPLGLQJKXVPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl

Origin of Product

United States

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